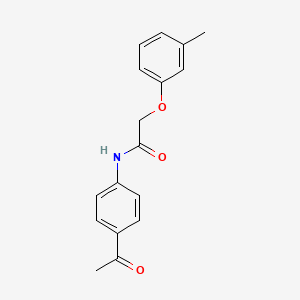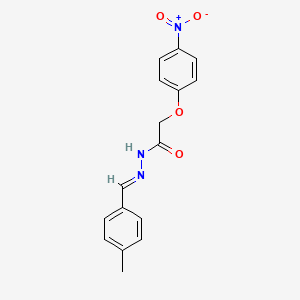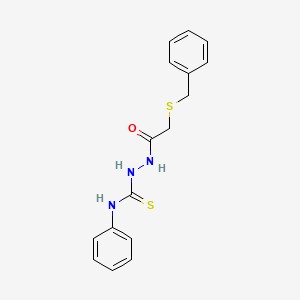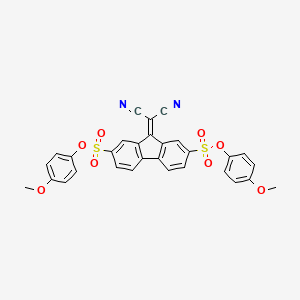
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is an organic compound with a complex structure that includes both acetyl and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetylaminophenol.
Etherification: 3-methylphenol is reacted with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid.
Amide Formation: The final step involves the coupling of 4-acetylaminophenol with 2-(3-methylphenoxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale acetylation: using acetic anhydride in the presence of a catalyst.
Continuous flow etherification: to enhance the efficiency and yield of 2-(3-methylphenoxy)acetic acid.
Automated coupling reactions: using advanced machinery to ensure consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide exerts its effects depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Organic Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetylphenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(4-methylphenyl)-2-(3-methylphenoxy)acetamide: Has a methyl group on the amide phenyl ring instead of the acetyl group.
Uniqueness
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-16(10-12)21-11-17(20)18-15-8-6-14(7-9-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Clave InChI |
FMNYPANVMTXYAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline](/img/structure/B11991833.png)
![methyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11991840.png)

![Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991851.png)
![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)




